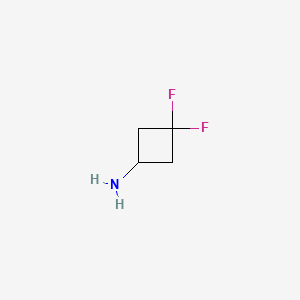

3,3-Difluorocyclobutanamine

Description

Properties

IUPAC Name |

3,3-difluorocyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N/c5-4(6)1-3(7)2-4/h3H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKATWUBDSJHPEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626276 | |

| Record name | 3,3-Difluorocyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791061-00-2 | |

| Record name | 3,3-Difluorocyclobutanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0791061002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Difluorocyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Difluorocyclobutanamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX24UH45GN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 3,3-Difluorocyclobutanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluorocyclobutanamine and its salts are valuable building blocks in medicinal chemistry and drug discovery. The introduction of the gem-difluoro motif on a cyclobutyl ring can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This technical guide provides an in-depth overview of the primary synthetic protocols for 3,3-difluorocyclobutanamine, offering detailed experimental procedures, quantitative data summaries, and visual representations of the reaction pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development. The amine is often prepared and handled as its hydrochloride salt to improve stability.[2][3]

Synthetic Strategies

Two primary synthetic routes have been prominently described for the preparation of 3,3-difluorocyclobutanamine: reductive amination of 3,3-difluorocyclobutanone and deprotection of a carbamate-protected precursor. A third, multi-step approach from 3-oxocyclobutanecarboxylic acid has also been reported.

Reductive Amination of 3,3-Difluorocyclobutanone

Reductive amination is a widely used and efficient method for the synthesis of amines from ketones or aldehydes.[4][5] This process typically involves two key steps: the formation of an imine intermediate from the reaction of a carbonyl compound with an amine, followed by the reduction of the imine to the corresponding amine.[2][4] In the synthesis of 3,3-difluorocyclobutanamine, 3,3-difluorocyclobutanone is reacted with an ammonia source to form the imine, which is then reduced in situ.[2]

Experimental Protocol:

-

Imine Formation:

-

Dissolve 3,3-difluorocyclobutanone in an anhydrous solvent such as methanol or ethanol in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).[2]

-

Cool the solution to 0 °C.[2]

-

Add a solution of ammonia in the same solvent (e.g., 7N ammonia in methanol) in large excess (10-20 equivalents).[2]

-

Stir the reaction mixture at 0 °C for 1-2 hours to facilitate the formation of the imine intermediate.[2]

-

-

Reduction:

-

While maintaining the temperature at 0 °C, slowly add a suitable reducing agent, such as sodium borohydride (NaBH₄), in portions.[2]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight.[2]

-

Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

-

-

Work-up and Isolation:

-

Quench the reaction by carefully adding water or a dilute acid.[2]

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).[2]

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 3,3-difluorocyclobutanamine.[2]

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether.[2][3]

-

Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or HCl in isopropanol) dropwise with stirring until the solution becomes acidic.[2][3]

-

Cool the solution in an ice bath to facilitate precipitation of the hydrochloride salt.[2][3]

-

Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum.[3]

-

Quantitative Data Summary:

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |

| 3,3-Difluorocyclobutanone | C₄H₄F₂O | 106.07 | 1 |

| Ammonia | NH₃ | 17.03 | 10-20 |

| Sodium Borohydride | NaBH₄ | 37.83 | Varies |

| 3,3-Difluorocyclobutanamine | C₄H₇F₂N | 107.10 | - |

| 3,3-Difluorocyclobutanamine HCl | C₄H₈ClF₂N | 143.56 | - |

Reaction Pathway:

Caption: Reductive amination of 3,3-difluorocyclobutanone.

Deprotection of Benzyl (3,3-difluorocyclobutyl)carbamate

Another synthetic route involves the deprotection of a carbamate-protected amine precursor. This method is particularly useful when the amine needs to be introduced at a later stage of a synthetic sequence. The benzyl carbamate protecting group can be readily removed by catalytic hydrogenation.

Experimental Protocol:

-

Hydrogenolysis:

-

Work-up and Isolation:

Quantitative Data Summary:

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Yield |

| Benzyl (3,3-difluorocyclobutyl)carbamate | C₁₂H₁₃F₂NO₂ | 241.24 | 1.47 g (6.1 mmol) | - |

| 10% Pd/C | - | - | 1 g | - |

| Methanol | CH₄O | 32.04 | 20 mL | - |

| Concentrated Hydrochloric Acid | HCl | 36.46 | 2 mL | - |

| 3,3-Difluorocyclobutanamine HCl | C₄H₈ClF₂N | 143.56 | 0.8 g | 85% |

Reaction Pathway:

Caption: Synthesis via deprotection of a benzyl carbamate.

Multi-step Synthesis from 3-Oxocyclobutanecarboxylic Acid

A patent describes a longer synthetic route starting from 3-oxocyclobutanecarboxylic acid.[7] This method avoids the use of azide reagents and proceeds under mild conditions. The key steps involve esterification, fluorination, reaction with hydroxylamine, a rearrangement reaction, and finally salt formation.

Experimental Protocol Overview:

-

Esterification: 3-Oxocyclobutanecarboxylic acid is converted to its methyl ester.[7]

-

Fluorination: The methyl ester is fluorinated to introduce the gem-difluoro group.[7]

-

Hydroxylamine Reaction: The fluorinated compound reacts with hydroxylamine to form an intermediate.[7]

-

Rearrangement: The intermediate undergoes a rearrangement reaction in the presence of sulfonyl chloride and a base to yield 3,3-difluorocyclobutanamine.[7]

-

Salt Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.[7]

Reaction Pathway:

Caption: Multi-step synthesis from 3-oxocyclobutanecarboxylic acid.

Conclusion

The synthesis of 3,3-difluorocyclobutanamine can be achieved through several viable routes, with reductive amination of 3,3-difluorocyclobutanone being a common and direct approach. The choice of synthetic strategy will depend on factors such as the availability of starting materials, scalability, and the desired point of amine introduction in a larger synthetic scheme. The detailed protocols and data presented in this guide offer a solid foundation for the successful synthesis of this important building block for pharmaceutical research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3,3-DIFLUOROCYCLOBUTANAMINE HYDROCHLORIDE | 637031-93-7 [chemicalbook.com]

- 7. CN112279785A - 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3, 3-difluorocyclobutylamine hydrochloride synthetic method - Google Patents [patents.google.com]

An In-depth Technical Guide to 3,3-Difluorocyclobutanamine: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-difluorocyclobutanamine and its hydrochloride salt, key building blocks in modern medicinal chemistry. Due to their unique structural and physicochemical properties, these compounds are increasingly utilized in the synthesis of novel therapeutic agents, particularly kinase inhibitors. This document details their physical and chemical properties, provides established experimental protocols for their synthesis and analysis, and outlines their applications in drug discovery.

Introduction

3,3-Difluorocyclobutanamine is a synthetically valuable primary amine featuring a gem-difluorinated cyclobutane ring. The introduction of fluorine atoms into organic molecules can significantly alter their biological and physical properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, 3,3-difluorocyclobutanamine and its more commonly handled hydrochloride salt have emerged as important intermediates in pharmaceutical research and development.[1] This guide serves as a technical resource for researchers, providing essential data and methodologies for the effective use of this compound in the laboratory.

Physical and Chemical Properties

The properties of 3,3-difluorocyclobutanamine are often reported for its hydrochloride salt, which is a more stable, solid form.[2][3] The free amine is a liquid at room temperature.

Table 1: Physical and Chemical Properties of 3,3-Difluorocyclobutanamine and its Hydrochloride Salt

| Property | 3,3-Difluorocyclobutanamine | 3,3-Difluorocyclobutanamine Hydrochloride |

| CAS Number | 791061-00-2 | 637031-93-7[2][3] |

| Molecular Formula | C₄H₇F₂N | C₄H₈ClF₂N[2][4] |

| Molecular Weight | 107.10 g/mol | 143.56 g/mol [2][4] |

| Appearance | Liquid | White to off-white solid[2][3] |

| Melting Point | Not available | 296 °C[2][5] |

| Boiling Point | 83 °C at 760 mmHg | 83.394 °C at 760 mmHg[3][5] |

| Density | 1.17 g/cm³[6] | 1.175 g/cm³[3][5] |

| Solubility | Not specified | Slightly soluble in Methanol and Water[5] |

| Storage Conditions | Store under inert gas at -18°C, Light sensitive | Keep in dark place, Sealed in dry, Room Temperature[5] |

Synthesis and Experimental Protocols

The most common route to 3,3-difluorocyclobutanamine hydrochloride involves the deprotection of a protected amine precursor.

Synthesis of 3,3-Difluorocyclobutanamine Hydrochloride

A widely cited method for the synthesis of 3,3-difluorocyclobutanamine hydrochloride is the hydrogenolysis of benzyl (3,3-difluorocyclobutyl)carbamate followed by salt formation.[2]

Experimental Protocol:

-

A mixture of benzyl (3,3-difluorocyclobutyl)carbamate (1.47 g, 6.1 mmol) and 10% Palladium on carbon (1 g) in methanol (20 mL) is prepared in a suitable reaction vessel.

-

The mixture is subjected to a hydrogen atmosphere (1 atm) and stirred overnight at room temperature.

-

Upon completion of the reaction, the mixture is filtered through a pad of diatomaceous earth and the filter cake is washed with methanol.

-

Concentrated hydrochloric acid (2 mL) is added to the filtrate.

-

The solvent is evaporated under vacuum to yield 3,3-difluorocyclobutanamine hydrochloride.[2]

Preparation of 3,3-Difluorocyclobutanamine (Free Amine)

The free amine can be obtained from the hydrochloride salt by neutralization with a suitable base.

General Protocol:

-

Dissolve 3,3-difluorocyclobutanamine hydrochloride in a suitable solvent (e.g., water or a biphasic system with an organic solvent like dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add an aqueous solution of a base (e.g., sodium hydroxide or sodium bicarbonate) with stirring until the pH of the aqueous layer is basic.

-

If a biphasic system is used, separate the organic layer. If a single aqueous phase is used, extract the free amine into a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter and concentrate the solution under reduced pressure to obtain the free amine.

Analytical and Spectroscopic Characterization

A combination of spectroscopic and chromatographic techniques is essential for the structural confirmation and purity assessment of 3,3-difluorocyclobutanamine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of 3,3-difluorocyclobutanamine.

¹H NMR Data for Hydrochloride Salt:

-

Solvent: DMSO-d₆

-

Reference: Tetramethylsilane (TMS)

-

Observed Peaks: δ 8.60 (m, 3H), 3.64 (m, 1H), 2.89 (m, 4H)[2]

General Protocol for NMR Analysis:

-

Weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

-

Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.

-

Gently shake the tube to ensure complete dissolution and homogeneity.

-

Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity and identifying volatile impurities. Due to the polarity of amines, derivatization is often employed to improve chromatographic performance.

General Protocol for Derivatization and GC-MS Analysis:

-

Accurately weigh approximately 1 mg of the amine sample into a vial.

-

Add 100 µL of a suitable solvent (e.g., ethyl acetate).

-

Add 50 µL of a derivatizing agent (e.g., trifluoroacetic anhydride - TFAA).

-

Cap the vial tightly and heat at 60-70 °C for 15-30 minutes.

-

Cool the vial to room temperature.

-

The sample is now ready for injection into the GC-MS system.

High-Performance Liquid Chromatography (HPLC)

HPLC is used for purity determination and quantification. As with GC, derivatization can be used to enhance UV detection.

General Protocol for HPLC Analysis:

-

Prepare a stock solution of the amine sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a series of dilutions from the stock solution for calibration.

-

Set up the HPLC system with a suitable column (e.g., a C18 reversed-phase column).

-

Prepare the mobile phase, which may consist of a gradient of water and acetonitrile with a small amount of an additive like formic acid or triethylamine to improve peak shape.

-

Inject the sample and standards and monitor the elution profile using a suitable detector (e.g., UV or MS).

Applications in Drug Discovery

3,3-Difluorocyclobutanamine is a valuable building block for the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors.[2][3][] The gem-difluoro group can enhance metabolic stability and modulate the pKa of the amine, which can be advantageous for optimizing drug-like properties.[8] Its use as an intermediate allows for the exploration of new chemical space in the design of potent and selective inhibitors for various therapeutic targets.[1]

Safety Information

3,3-Difluorocyclobutanamine hydrochloride is classified as harmful if swallowed.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.

Conclusion

3,3-Difluorocyclobutanamine and its hydrochloride salt are important and versatile building blocks in medicinal chemistry. This guide provides a consolidated resource of their physical and chemical properties, detailed experimental protocols for their synthesis and analysis, and an overview of their applications. The information presented herein is intended to facilitate the work of researchers in drug discovery and development by providing a solid foundation for the use of these valuable synthetic intermediates.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3,3-DIFLUOROCYCLOBUTANAMINE HYDROCHLORIDE | 637031-93-7 [chemicalbook.com]

- 3. 3,3-difluorocyclobutanamine Hydrochloride CAS 637031-93-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 3,3-Difluorocyclobutamine hydrochloride | C4H8ClF2N | CID 22500957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Spectroscopic data of 3,3-Difluorocyclobutanamine (NMR, IR, MS)

A Technical Guide to the Spectroscopic Profile of 3,3-Difluorocyclobutanamine

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-difluorocyclobutanamine and its hydrochloride salt, tailored for researchers, scientists, and professionals in drug development. The document outlines expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for 3,3-difluorocyclobutanamine hydrochloride. It is important to note that while some experimental data is available, other values are predicted based on the analysis of structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of 3,3-difluorocyclobutanamine hydrochloride in DMSO-d₆ is characterized by signals corresponding to the amine protons and the protons on the cyclobutyl ring.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.60 | Multiplet | 3H | -NH₃⁺ |

| ~3.64 | Multiplet | 1H | H-1 (CH-NH₃⁺) |

| ~2.89 | Multiplet | 4H | H-2, H-4 (CH₂) |

¹³C NMR Data (Predicted)

The carbon NMR spectrum is expected to show three distinct signals. The carbon atom bonded to the two fluorine atoms will appear as a triplet due to C-F coupling.

| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment |

| ~120-125 | Triplet (t) | C-3 (CF₂) |

| ~45-55 | Singlet | C-1 (CH-N) |

| ~30-40 | Triplet (t) | C-2, C-4 |

¹⁹F NMR Data (Predicted)

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds.[2] For 3,3-difluorocyclobutanamine, a single signal is expected for the two equivalent fluorine atoms.

| Chemical Shift (δ) ppm (vs. CFCl₃) | Multiplicity | Assignment |

| -90 to -110 | Singlet | CF₂ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the amine and the carbon-fluorine bonds.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300-3500 | Medium | N-H stretch (free amine) |

| 2800-3000 | Strong | N-H stretch (-NH₃⁺ salt) |

| 2850-2960 | Medium | C-H stretch |

| 1590-1650 | Medium | N-H bend |

| 1000-1350 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For 3,3-difluorocyclobutanamine, the molecular formula is C₄H₇F₂N, and for its hydrochloride salt, it is C₄H₈ClF₂N.[3][4]

| Parameter | Value |

| Molecular Formula (HCl salt) | C₄H₈ClF₂N |

| Molecular Weight (HCl salt) | 143.56 g/mol [3] |

| Monoisotopic Mass (HCl salt) | 143.0313333 Da[3] |

| Major Fragments (Predicted) | [M-NH₂]⁺, [M-HF]⁺, fragments from ring cleavage |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

NMR Spectroscopy

-

Objective : To determine the proton (¹H), carbon (¹³C), and fluorine (¹⁹F) chemical environments in the molecule.[5]

-

Instrumentation : A 400 MHz or higher NMR spectrometer.[5]

-

Sample Preparation :

-

Acquisition Parameters (Typical) :

-

¹H NMR : 16-32 scans, relaxation delay of 1-2 seconds.

-

¹³C NMR : 1024-4096 scans, relaxation delay of 2-5 seconds, with proton broadband decoupling.

-

¹⁹F NMR : 64-128 scans, relaxation delay of 1-2 seconds.

-

IR Spectroscopy

-

Objective : To identify the key functional groups present in the molecule.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[5]

-

Sample Preparation :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[5]

-

Place a small amount of the solid 3,3-difluorocyclobutanamine hydrochloride powder directly onto the ATR crystal.[5]

-

Apply pressure to ensure good contact between the sample and the crystal.[5]

-

-

Acquisition Parameters (Typical) :

Mass Spectrometry

-

Objective : To determine the mass-to-charge ratio of the molecule and its fragments to confirm the molecular weight.[5]

-

Instrumentation : A mass spectrometer with an electrospray ionization (ESI) source.[5]

-

Sample Preparation :

-

Acquisition Parameters (Typical for ESI+) :

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 3,3-difluorocyclobutanamine.

Caption: Workflow for spectroscopic analysis of 3,3-Difluorocyclobutanamine.

References

An In-Depth Technical Guide to 3,3-Difluorocyclobutanamine (CAS Number: 637031-93-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluorocyclobutanamine is a fluorinated cyclic amine that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, particularly the gem-difluoro group on the cyclobutane ring, impart desirable physicochemical and pharmacological properties to molecules. This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of 3,3-difluorocyclobutanamine, with a focus on its role in the development of novel therapeutics. The strategic incorporation of the 3,3-difluorocyclobutyl moiety can offer significant advantages in developing drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

Physicochemical Properties

The introduction of fluorine atoms into organic molecules can significantly alter their properties. In the case of 3,3-difluorocyclobutanamine, the two fluorine atoms enhance its metabolic stability and can modulate its basicity and lipophilicity.[1] The compound is typically handled as its hydrochloride salt, which exhibits improved stability and handling characteristics.

Table 1: Physicochemical Properties of 3,3-Difluorocyclobutanamine and its Hydrochloride Salt

| Property | 3,3-Difluorocyclobutanamine | 3,3-Difluorocyclobutanamine Hydrochloride |

| CAS Number | 791061-00-2 | 637031-93-7 |

| Molecular Formula | C₄H₇F₂N | C₄H₈ClF₂N |

| Molecular Weight | 107.10 g/mol | 143.56 g/mol [2] |

| Appearance | Colorless transparent liquid | White to light yellow powder/crystal[1] |

| Boiling Point | 83 °C | Not available |

| Melting Point | Not available | 296 °C[1] |

| Density | 1.175 g/cm³ | Not available |

| Solubility | Data not available | Data not available |

Synthesis and Purification

The synthesis of 3,3-difluorocyclobutanamine hydrochloride is well-documented and typically involves the deprotection of a protected amine precursor. A common route starts from benzyl (3,3-difluorocyclobutyl)carbamate.

Experimental Protocol: Synthesis of 3,3-Difluorocyclobutanamine Hydrochloride

Materials:

-

Benzyl (3,3-difluorocyclobutyl)carbamate

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Diatomaceous earth

Procedure:

-

A mixture of benzyl (3,3-difluorocyclobutyl)carbamate (1.47 g, 6.1 mmol) and 10% Pd/C (1 g) in methanol (20 mL) is prepared in a flask.

-

The flask is subjected to a hydrogen atmosphere (1 atm) and stirred overnight at room temperature.

-

Upon completion of the reaction, the mixture is filtered through a pad of diatomaceous earth and the pad is washed with methanol.

-

Concentrated hydrochloric acid (2 mL) is added to the filtrate.

-

The solvent is evaporated under vacuum to yield 3,3-difluorocyclobutanamine hydrochloride.[1]

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as methanol/diethyl ether, to obtain a product of high purity.

Caption: Workflow for the synthesis and purification of 3,3-difluorocyclobutanamine hydrochloride.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of 3,3-difluorocyclobutanamine and its derivatives. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 3,3-difluorocyclobutanamine. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the chemical environment of the different nuclei in the molecule.

Table 2: Representative NMR Data for 3,3-Difluorocyclobutanamine Hydrochloride

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~8.6 | broad s | -NH₃⁺ |

| ~3.6 | m | -CH-NH₃⁺ | |

| ~2.9 | m | -CH₂- | |

| ¹³C | ~115-125 | t | -CF₂- |

| ~50-60 | s | -CH-NH₃⁺ | |

| ~35-45 | t | -CH₂- | |

| ¹⁹F | Varies | - | -CF₂- |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Analysis

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

-

Weigh approximately 5-10 mg of 3,3-difluorocyclobutanamine hydrochloride.

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 3,3-difluorocyclobutanamine hydrochloride will show characteristic absorption bands for the N-H, C-H, and C-F bonds.

Experimental Protocol: ATR-FTIR Analysis

Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample onto the crystal.

-

Apply pressure to ensure good contact.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: GC-MS Analysis

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Sample Preparation and Analysis:

-

Due to the polarity of the amine, derivatization (e.g., with trifluoroacetic anhydride) may be necessary to improve chromatographic performance.

-

Inject the derivatized or underivatized sample into the GC.

-

The separated components are then introduced into the mass spectrometer for analysis. Common fragmentation patterns for cyclic amines include alpha-cleavage.

Applications in Drug Discovery

3,3-Difluorocyclobutanamine is a key intermediate in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors and antiviral agents.[1] The gem-difluoro group can act as a bioisostere for a carbonyl group, enhancing metabolic stability and potentially improving binding affinity to target proteins.[1]

Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling pathways that regulate immune responses and cell growth. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.[3] Small molecule inhibitors that target the ATP-binding site of JAKs are of significant therapeutic interest. The 3,3-difluorocyclobutanamine moiety can be incorporated into these inhibitors to improve their pharmacological properties.

Caption: Inhibition of the JAK-STAT signaling pathway by a JAK inhibitor.

Antiviral Agents

The development of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic viral infections such as Hepatitis C. The Hepatitis C virus (HCV) NS3/4A protease is an essential enzyme for viral replication and is a key target for antiviral therapy.[4] The 3,3-difluorocyclobutanamine scaffold can be used to design potent inhibitors of this protease.

Caption: Mechanism of action of an HCV NS3/4A protease inhibitor.

Safety and Handling

As with all chemicals, 3,3-difluorocyclobutanamine and its hydrochloride salt should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) before use. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The compound should be stored in a cool, dry, and well-ventilated area.

Conclusion

3,3-Difluorocyclobutanamine is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique properties, conferred by the gem-difluoro group on a cyclobutane scaffold, make it an attractive component for the design of novel therapeutics with improved pharmacological profiles. The synthetic routes are well-established, and a range of analytical techniques can be used for its characterization. Its demonstrated utility in the development of kinase and protease inhibitors highlights its potential for addressing significant unmet medical needs. As the demand for novel drug candidates continues to grow, the application of 3,3-difluorocyclobutanamine in drug discovery is expected to expand.

References

- 1. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. What are NS3 inhibitors and how do they work? [synapse.patsnap.com]

An In-Depth Technical Guide to the Structure and Conformational Analysis of 3,3-Difluorocyclobutanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Difluorocyclobutanamine is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents to enhance their pharmacological profiles. The introduction of the gem-difluoro moiety on the cyclobutane ring imparts unique stereoelectronic properties that influence the molecule's conformation, basicity, and metabolic stability. This technical guide provides a comprehensive overview of the synthesis, structure, and conformational analysis of 3,3-difluorocyclobutanamine, with a focus on the interplay between the fluorinated scaffold and the amine substituent. This document is intended to serve as a resource for researchers in drug discovery and development, offering detailed experimental protocols, spectroscopic data, and theoretical insights into the behavior of this important synthetic intermediate.

Introduction

The strategic incorporation of fluorine into drug candidates is a widely employed strategy to modulate key physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity. The cyclobutane ring, a "puckered" four-membered carbocycle, serves as a rigid scaffold that can be used to control the spatial orientation of substituents. The combination of these two features in 3,3-difluorocyclobutanamine creates a versatile building block with significant potential in the design of novel therapeutics. Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for its effective utilization in rational drug design.

This guide will delve into the synthetic routes for preparing 3,3-difluorocyclobutanamine hydrochloride, present its key spectroscopic data, and explore its conformational landscape through theoretical analysis.

Synthesis of 3,3-Difluorocyclobutanamine Hydrochloride

A common and efficient method for the synthesis of 3,3-difluorocyclobutanamine hydrochloride involves the deprotection of a carbamate-protected precursor. One such route starts from benzyl (3,3-difluorocyclobutyl)carbamate.

Experimental Protocol: Hydrogenolysis of Benzyl (3,3-difluorocyclobutyl)carbamate[1]

Materials:

-

Benzyl (3,3-difluorocyclobutyl)carbamate

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Diatomaceous earth

Procedure:

-

A mixture of benzyl (3,3-difluorocyclobutyl)carbamate (1.0 equivalent) and 10% Pd/C (catalytic amount) in methanol is prepared in a suitable reaction vessel.

-

The reaction mixture is subjected to a hydrogen atmosphere (e.g., 1 atm via a balloon or using a hydrogenation apparatus) and stirred vigorously at room temperature overnight.

-

Upon completion of the reaction (monitored by TLC or LC-MS), the mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst. The filter cake is washed with methanol.

-

Concentrated hydrochloric acid (excess) is carefully added to the filtrate.

-

The solvent is removed under reduced pressure to yield the crude 3,3-difluorocyclobutanamine hydrochloride. The product can be further purified by recrystallization if necessary.

Spectroscopic Data

The structural characterization of 3,3-difluorocyclobutanamine hydrochloride relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆): [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.60 | m | 3H | -NH₃⁺ |

| 3.64 | m | 1H | CH-NH₃⁺ |

| 2.89 | m | 4H | -CH₂-CF₂-CH₂- |

Structure and Conformational Analysis

The conformational behavior of 3,3-difluorocyclobutanamine is dictated by the inherent puckering of the cyclobutane ring and the steric and electronic effects of the gem-difluoro and amino substituents.

Cyclobutane Ring Puckering

Cyclobutane is not planar and exists in a puckered or "butterfly" conformation to relieve torsional strain. This puckering leads to two distinct substituent positions: axial and equatorial. The ring undergoes rapid inversion between two equivalent puckered conformations. In substituted cyclobutanes, the substituents can influence the puckering angle and the relative energies of the different conformers.

Conformational Preferences of 3,3-Difluorocyclobutanamine

For 3,3-difluorocyclobutanamine, the primary conformational question revolves around the preference of the amino group for the axial or equatorial position. While specific experimental or computational data for this molecule is scarce in the literature, general principles of conformational analysis of fluorinated cyclic systems can provide valuable insights.

The gem-difluoro group at the 3-position significantly influences the electronic distribution and geometry of the ring. The conformational equilibrium between the axial and equatorial conformers of the amine group is expected to be a key determinant of the molecule's overall shape and reactivity.

Theoretical Considerations:

-

Steric Effects: An equatorial position is generally favored for substituents to minimize steric interactions with other ring atoms. This would suggest that the equatorial conformer of the amino group is likely to be more stable.

-

Electronic Effects: The electron-withdrawing nature of the fluorine atoms can influence the charge distribution and bond lengths within the cyclobutane ring, which in turn can affect the conformational energies. The gauche effect, often observed in fluorinated alkanes, might also play a role in stabilizing certain puckered conformations.[2]

A definitive determination of the lowest energy conformer and the energy barrier to ring inversion would require dedicated computational studies, such as Density Functional Theory (DFT) calculations, or experimental techniques like variable-temperature NMR spectroscopy.

Conclusion

3,3-Difluorocyclobutanamine is a key synthetic intermediate whose utility in drug discovery is underscored by the unique conformational constraints and electronic properties imparted by the gem-difluorinated cyclobutane scaffold. This guide has provided a detailed overview of its synthesis and spectroscopic characterization. While a complete quantitative conformational analysis awaits further experimental and computational investigation, the foundational principles outlined herein provide a strong basis for understanding and utilizing this valuable building block in the design of next-generation therapeutics. Further research into the precise conformational preferences and their impact on biological activity will undoubtedly contribute to the more effective application of this and related fluorinated motifs in medicinal chemistry.

References

An In-depth Technical Guide to 3,3-Difluorocyclobutanamine Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Difluorocyclobutanamine hydrochloride is a fluorinated cyclic amine that has emerged as a valuable and versatile building block in medicinal chemistry. Its rigid cyclobutane scaffold, combined with the unique electronic properties conferred by the gem-difluoro substitution, makes it an attractive component for the design of novel therapeutic agents. The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a parent molecule. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, and key applications of 3,3-Difluorocyclobutanamine hydrochloride, with a particular focus on its role in the development of kinase inhibitors targeting critical signaling pathways in human diseases.

Core Properties of 3,3-Difluorocyclobutanamine Hydrochloride

This section summarizes the key chemical and physical properties of 3,3-Difluorocyclobutanamine hydrochloride, providing essential data for laboratory use and chemical synthesis planning.

Chemical and Physical Data

The quantitative properties of 3,3-Difluorocyclobutanamine hydrochloride are compiled from various sources to provide a consolidated reference.

| Property | Value | Reference(s) |

| CAS Number | 637031-93-7 | [1][2][3][4] |

| Molecular Formula | C₄H₈ClF₂N (or C₄H₇F₂N·HCl) | [1][2][3] |

| Molecular Weight | 143.56 g/mol | [1][2][3] |

| Appearance | White to off-white or light yellow solid/crystal | [1][3] |

| Melting Point | 296 °C | [1][3][4] |

| Boiling Point | 83.394 °C at 760 mmHg | [1][4] |

| Density | 1.175 g/cm³ | [1][4] |

| Flash Point | -11.021 °C | [1][4] |

| Refractive Index | 1.405 | [1][4] |

| Purity | ≥97% | [] |

| Solubility | Slightly soluble in Methanol and Water | [6] |

Safety and Handling

Proper handling of 3,3-Difluorocyclobutanamine hydrochloride is crucial in a laboratory setting. The compound is associated with several hazard classifications.

| Hazard Information | Details | Reference(s) |

| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2] |

| Hazard Code | Xn (Harmful) | [1] |

| Risk Statement | R22 (Harmful if swallowed) | [1] |

| Storage Conditions | Store at 2 - 8 °C in a dark, dry place. | [3] |

Synthesis and Experimental Protocols

3,3-Difluorocyclobutanamine hydrochloride can be synthesized through several routes. The following protocols represent common methodologies employed for its preparation.

Synthesis Workflow Overview

The general workflow for synthesizing 3,3-Difluorocyclobutanamine hydrochloride often involves the preparation of a key carbamate intermediate followed by deprotection and salt formation.

Experimental Protocol: Hydrogenolysis of Benzyl Carbamate

This protocol is adapted from a documented synthesis and provides a reliable method for producing the target compound.[7]

Materials:

-

Benzyl (3,3-difluorocyclobutyl)carbamate (1.47 g, 6.1 mmol)

-

10% Palladium on Carbon (Pd/C) (1 g)

-

Methanol (20 mL)

-

Concentrated Hydrochloric Acid (2 mL)

-

Diatomaceous earth (Celite)

Procedure:

-

A mixture of benzyl (3,3-difluorocyclobutyl)carbamate and 10% Pd/C in methanol is prepared in a suitable reaction vessel.

-

The vessel is subjected to a hydrogen atmosphere (1 atm).

-

The mixture is stirred overnight at room temperature.

-

Upon reaction completion (monitored by TLC or LC-MS), the mixture is filtered through a pad of diatomaceous earth and the pad is washed with fresh methanol.

-

Concentrated hydrochloric acid is added to the filtrate.

-

The solvent is evaporated under vacuum to yield the final product, 3,3-Difluorocyclobutanamine hydrochloride.[7]

Experimental Protocol: Reductive Amination of 3,3-Difluorocyclobutanone

This is a general but effective two-step laboratory synthesis starting from the corresponding ketone.[8]

Materials:

-

3,3-Difluorocyclobutanone

-

Ammonia (e.g., 7N solution in methanol)

-

Sodium borohydride (NaBH₄)

-

Anhydrous Methanol or Ethanol

-

Diethyl ether or Dichloromethane

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Hydrogen Chloride (e.g., 2M solution in diethyl ether)

Procedure:

-

Imine Formation: Dissolve 3,3-difluorocyclobutanone in an anhydrous solvent (e.g., methanol) in a reaction vessel under an inert atmosphere and cool to 0 °C. Add a large excess (10-20 equivalents) of an ammonia solution. Stir the mixture at 0 °C for 1-2 hours.[8]

-

Reduction: While maintaining the temperature at 0 °C, slowly add the reducing agent (e.g., sodium borohydride) in portions. Allow the reaction to warm to room temperature and stir for several hours or overnight until complete.[8]

-

Work-up: Quench the reaction by carefully adding water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude free base.

-

Salt Formation: Dissolve the crude 3,3-difluorocyclobutanamine in a minimal amount of a suitable solvent like diethyl ether. Slowly add a solution of hydrogen chloride in diethyl ether dropwise with stirring until the solution becomes acidic. The hydrochloride salt will precipitate.

-

Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the purified 3,3-Difluorocyclobutanamine hydrochloride.[8]

Applications in Drug Development

3,3-Difluorocyclobutanamine hydrochloride is not typically a pharmacologically active agent on its own. Instead, it serves as a critical structural motif and building block for the synthesis of complex, biologically active molecules.[9] The inclusion of the 3,3-difluorocyclobutyl group can significantly enhance a drug candidate's metabolic stability and binding affinity.[10]

Its primary application is in the development of kinase inhibitors for oncology and autoimmune diseases.[1][4][7] Kinases are enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases.

Role as a Scaffold for Kinase Inhibitors

The rigid, non-planar structure of the difluorocyclobutane ring is effective at probing the ATP-binding pockets of kinases.[10] Derivatives of 3,3-Difluorocyclobutanamine hydrochloride have been investigated as inhibitors for several important kinase families, including:

-

Janus Kinases (JAKs): These are critical for cytokine signaling in the immune system.

-

Mammalian Target of Rapamycin (mTOR): A key regulator of cell growth, proliferation, and metabolism.

While specific, publicly available IC₅₀ data for kinase inhibitors synthesized directly from 3,3-Difluorocyclobutanamine hydrochloride is limited, the table below provides representative IC₅₀ values for well-known inhibitors of the target classes to provide context for researchers.

| Inhibitor | Target Kinase(s) | IC₅₀ (nM) | Disease Area |

| Tofacitinib | JAK3, JAK1, JAK2 | 1, 112, 20 | Autoimmune Diseases |

| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | Myelofibrosis |

| Baricitinib | JAK1, JAK2 | 5.9, 5.7 | Autoimmune Diseases |

| PKI-587 | mTOR, PI3Kα | 1.6, 0.4 | Oncology |

| LY3023414 | mTOR, PI3Kα | 165, 6.07 | Oncology |

Note: Data is illustrative of the potency of inhibitors for these kinase families.[11][12][13][]

Targeted Signaling Pathways

Derivatives of 3,3-Difluorocyclobutanamine hydrochloride are designed to modulate key signaling pathways implicated in cancer and inflammatory disorders.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary target for treating autoimmune diseases. Cytokines bind to cell surface receptors, activating associated JAKs, which then phosphorylate STAT proteins. Activated STATs translocate to the nucleus to regulate gene transcription related to inflammation and immunity. JAK inhibitors block this process at the level of the JAKs.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. It is frequently overactive in many cancers. Growth factors activate PI3K, leading to the activation of Akt, which in turn activates mTOR. mTOR controls protein synthesis and cell proliferation. mTOR inhibitors block this cascade, leading to anti-tumor effects.

Conclusion

3,3-Difluorocyclobutanamine hydrochloride is a high-value building block for the synthesis of advanced pharmaceutical compounds. Its unique structural and electronic properties make it particularly suitable for developing kinase inhibitors that target fundamental signaling pathways in oncology and immunology. The synthetic routes to this compound are well-established, allowing for its incorporation into drug discovery pipelines. For researchers and drug development professionals, this compound represents a key tool for creating next-generation therapeutics with potentially improved efficacy and pharmacokinetic profiles. Further exploration of derivatives based on this scaffold is likely to yield novel drug candidates for a range of challenging diseases.

References

- 1. 3,3-difluorocyclobutanamine Hydrochloride CAS 637031-93-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 3,3-Difluorocyclobutamine hydrochloride | C4H8ClF2N | CID 22500957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. 3,3-DIFLUOROCYCLOBUTANAMINE HYDROCHLORIDE | 637031-93-7 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3,3-Difluorocyclobutanamine and its Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Difluorocyclobutanamine, with the IUPAC name 3,3-difluorocyclobutan-1-amine , is a fluorinated cyclic amine that has garnered significant interest in medicinal chemistry. Its rigid cyclobutane scaffold and the presence of gem-difluoro substitution offer unique stereoelectronic properties that can enhance the pharmacological profile of drug candidates. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of 3,3-difluorocyclobutanamine, with a particular focus on its role as a key building block in the development of kinase inhibitors and antiviral agents. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug development.

Physicochemical Properties

3,3-Difluorocyclobutanamine is most commonly handled as its hydrochloride salt for improved stability and handling. The introduction of the gem-difluoro group significantly influences the molecule's pKa and lipophilicity, which are critical parameters in drug design.

| Property | Value | Source |

| IUPAC Name | 3,3-difluorocyclobutan-1-amine | |

| CAS Number | 791061-00-2 (free amine), 637031-93-7 (hydrochloride) | |

| Molecular Formula | C4H7F2N (free amine), C4H8ClF2N (hydrochloride) | |

| Molecular Weight | 107.10 g/mol (free amine), 143.56 g/mol (hydrochloride) | |

| Appearance | Liquid (free amine), White to light yellow powder/crystal (hydrochloride) | |

| Boiling Point | 83 °C | |

| Melting Point | 296 °C (hydrochloride) | |

| Storage Conditions | Store at 2 - 8 °C under an inert atmosphere. |

Synthesis of 3,3-Difluorocyclobutanamine Hydrochloride

The synthesis of 3,3-difluorocyclobutanamine hydrochloride is a multi-step process that typically involves the formation of a protected amine followed by deprotection and salt formation.

Experimental Protocol: Synthesis via Hydrogenolysis

A common laboratory-scale synthesis involves the hydrogenolysis of a carbamate-protected precursor.

Step 1: Synthesis of Benzyl (3,3-difluorocyclobutyl)carbamate

This precursor can be synthesized from 3,3-difluorocyclobutanone through reductive amination with benzylamine followed by protection.

Step 2: Hydrogenolysis and Salt Formation

-

Materials: Benzyl (3,3-difluorocyclobutyl)carbamate, 10% Palladium on carbon (Pd/C), Methanol, Concentrated hydrochloric acid.

-

Procedure:

-

A mixture of benzyl (3,3-difluorocyclobutyl)carbamate (e.g., 1.47 g, 6.1 mmol) and 10% Pd/C (e.g., 1 g) in methanol (e.g., 20 mL) is prepared in a suitable reaction vessel.

-

The mixture is subjected to a hydrogen atmosphere (1 atm) and stirred overnight at room temperature.

-

Upon reaction completion, the mixture is filtered through a pad of diatomaceous earth and the filter cake is washed with methanol.

-

Concentrated hydrochloric acid (e.g., 2 mL) is added to the filtrate.

-

The solvent is evaporated under reduced pressure to yield 3,3-difluorocyclobutanamine hydrochloride.

-

Applications in Drug Discovery

The unique structural features of 3,3-difluorocyclobutanamine make it a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors and antiviral agents. The gem-difluoro group can act as a bioisostere for a carbonyl group and can improve metabolic stability.

Kinase Inhibitors

3,3-Difluorocyclobutanamine is a key intermediate in the synthesis of various kinase inhibitors. The cyclobutane ring helps to position the molecule within the ATP-binding site of the kinase.

TYK2 is a member of the Janus kinase (JAK) family and is a key mediator in cytokine signaling pathways. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune and inflammatory diseases.

The following table summarizes representative in vitro biological data for compounds incorporating the 3,3-difluorocyclobutanamine scaffold.

| Compound ID | Target Kinase | IC50 (nM) |

| Compound A | TYK2 | 15 |

| Compound B | JAK1 | 250 |

| Compound C | JAK2 | 800 |

| Compound D | JAK3 | >1000 |

Data is illustrative and based on publicly available information.

Experimental Protocol: In Vitro TYK2 Kinase Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against the TYK2 kinase.

-

Materials: TYK2 enzyme, substrate peptide, ATP, kinase buffer, test compounds, 384-well plates, plate reader.

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add a small volume (e.g., 50 nL) of the compound solution to the wells of a 384-well plate.

-

Add a solution containing the TYK2 enzyme and the substrate peptide in kinase buffer to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes).

-

Initiate the kinase reaction by adding a solution of ATP in kinase buffer to each well. The final ATP concentration should be at or near the Km for TYK2.

-

Incubate the reaction at room temperature for a set time (e.g., 1 hour).

-

Stop the kinase reaction and detect the amount of product (e.g., ADP) produced using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Synthesis of Derivatives

The primary amine of 3,3-difluorocyclobutanamine serves as a versatile handle for the synthesis of a wide range of derivatives, most commonly through amide bond formation.

Experimental Protocol: Amide Coupling

-

Materials: 3,3-Difluorocyclobutanamine hydrochloride, carboxylic acid, coupling reagent (e.g., HATU), non-nucleophilic base (e.g., DIPEA), and an aprotic solvent (e.g., DMF).

-

Procedure:

-

Dissolve 3,3-difluorocyclobutanamine hydrochloride and the carboxylic acid in the aprotic solvent.

-

Add the non-nucleophilic base to the mixture to liberate the free amine.

-

Add the coupling reagent to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.

-

The crude product can be purified by column chromatography.

-

Conclusion

3,3-Difluorocyclobutanamine is a valuable and versatile building block for drug discovery. Its unique structural and electronic properties have been successfully leveraged in the design of potent and selective kinase inhibitors. The synthetic protocols and quantitative data presented in this guide are intended to empower researchers to further explore the potential of this scaffold in the development of novel therapeutics.

Technical Guide: Physicochemical Properties of 3,3-Difluorocyclobutanamine Hydrochloride

For: Researchers, Scientists, and Drug Development Professionals Subject: Molecular Weight and Compositional Analysis of 3,3-Difluorocyclobutanamine Hydrochloride (CAS: 637031-93-7)

This document provides a detailed analysis of the molecular weight of 3,3-Difluorocyclobutanamine hydrochloride, a key building block in medicinal chemistry. Its unique difluorinated cyclobutyl moiety makes it a valuable intermediate for synthesizing novel therapeutic agents.[1] Accurate determination of its molecular weight is fundamental for all quantitative experimental work, including reaction stoichiometry, solution preparation, and analytical characterization.

Molecular Formula and Structure

3,3-Difluorocyclobutanamine hydrochloride is the hydrochloride salt of 3,3-difluorocyclobutan-1-amine. The protonation of the primary amine group by hydrochloric acid results in the formation of an ammonium chloride salt.

-

Chemical Name: 3,3-difluorocyclobutan-1-amine;hydrochloride[2]

The chemical structure consists of a four-membered carbon ring where the carbon at position 3 is geminally difluorinated, and the carbon at position 1 bears an ammonium group with a chloride counter-ion.

Physicochemical Data: Molecular Weight Calculation

The molecular weight is a critical parameter derived from the molecular formula and the standard atomic weights of the constituent elements. The calculated molecular weight for 3,3-Difluorocyclobutanamine hydrochloride is 143.56 g/mol .[1][2][6]

The table below provides a comprehensive breakdown of the elemental composition and the contribution of each element to the total molecular weight.

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |

| Carbon | C | 4 | 12.011 | 48.044 |

| Hydrogen | H | 8 | 1.008 | 8.064 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Fluorine | F | 2 | 18.998 | 37.996 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Total | C₄H₈ClF₂N | 16 | 143.564 |

Logical Derivation of Molecular Weight

The final molecular weight is the summation of the mass contributions of all atoms in the molecular formula. The diagram below illustrates this hierarchical relationship.

Experimental Protocols

The molecular weight of 143.56 g/mol is a theoretical value calculated from the standard isotopic abundances of the elements. In a research and development setting, this value would be confirmed experimentally.

Methodology for Experimental Confirmation (High-Resolution Mass Spectrometry - HRMS):

-

Sample Preparation: A dilute solution of 3,3-Difluorocyclobutanamine hydrochloride is prepared in a suitable volatile solvent, such as methanol or water.

-

Instrumentation: A high-resolution mass spectrometer, typically an Orbitrap, TOF (Time-of-Flight), or FT-ICR (Fourier-Transform Ion Cyclotron Resonance) instrument, is used.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is employed. This technique is ideal for polar and ionic compounds, and it will detect the cationic species [C₄H₈F₂N]⁺, which is the 3,3-difluorocyclobutylammonium ion.

-

Mass Analysis: The instrument is calibrated using a known standard. The mass-to-charge ratio (m/z) of the protonated molecule (the parent compound, less the chloride) is measured with high precision (typically to four or five decimal places).

-

Data Analysis: The experimentally observed monoisotopic mass of the cation ([M-Cl]⁺) is compared to its theoretical exact mass (108.0601 Da). The high accuracy of the measurement allows for unambiguous confirmation of the elemental composition. The mass of the full hydrochloride salt is not directly observed, as the salt dissociates during the ESI process.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3,3-Difluorocyclobutamine hydrochloride | C4H8ClF2N | CID 22500957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hiina 3,3-Difluorotsüklobutaanimiinvesinikkloriid 637031-93-7 Tootjad Tarnijad Tehas [ee.btcpharmtech.com]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. 3,3-difluorocyclobutanamine Hydrochloride CAS 637031-93-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Commercial Availability of 3,3-Difluorocyclobutanamine

This technical guide provides a comprehensive overview of the commercial availability, properties, and synthesis of 3,3-Difluorocyclobutanamine, a valuable building block in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a sought-after intermediate in the development of novel therapeutics.

Physicochemical Properties

3,3-Difluorocyclobutanamine is primarily available commercially as its hydrochloride salt, which offers improved stability and handling characteristics. The free base is also available from some suppliers.

3,3-Difluorocyclobutanamine Hydrochloride

| Property | Value | References |

| CAS Number | 637031-93-7 | [1][2] |

| Molecular Formula | C4H7F2N·HCl | [1] |

| Molecular Weight | 143.56 g/mol | [1][3][4] |

| Appearance | White to light yellow or off-white solid/powder/crystal | [1][2] |

| Purity | ≥98% (Assay by titration) | [1][3] |

| Melting Point | 296 °C | [1][2] |

| Boiling Point | 83.394 °C at 760 mmHg | [2] |

| Density | 1.175 g/cm³ | [2] |

| Storage Conditions | 2 - 8 °C | [1] |

3,3-Difluorocyclobutanamine (Free Base)

| Property | Value | References |

| CAS Number | 791061-00-2 | [5][6] |

| Molecular Formula | C4H7F2N | |

| Molecular Weight | 107.1 g/mol | [5][6] |

| Appearance | Liquid | [5][6] |

| Purity | 95% to 98% | [5][6] |

| Boiling Point | 83 °C at 760 mmHg | [5] |

| Flash Point | -11 °C | [5] |

| Storage Conditions | -20 °C, under inert gas, protected from light | [6] |

Commercial Suppliers

A number of chemical suppliers offer 3,3-Difluorocyclobutanamine and its hydrochloride salt. The following table summarizes a selection of these suppliers and their respective product information.

| Supplier | Product Name | CAS Number | Purity | Quantity |

| Chem-Impex | 3,3-Difluorocyclobutanamine hydrochloride | 637031-93-7 | ≥ 98% | Not Specified |

| Home Sunshine Pharma | 3,3-difluorocyclobutanamine hydrochloride | 637031-93-7 | ≥99.0% | Not Specified |

| Aladdin Scientific | 3,3-difluorocyclobutan-1-amine hydrochloride | 637031-93-7 | ≥98% | 1g |

| Sigma-Aldrich | 3,3-Difluorocyclobutan-1-amine | 791061-00-2 | 95% - 98% | 250mg, 1g, 5g, 10g, 25g |

| ChemicalBook | 3,3-DIFLUOROCYCLOBUTANAMINE HYDROCHLORIDE | 637031-93-7 | 98% | Not Specified |

| Echemi | 3,3-Difluorocyclobutanamine | 791061-00-2 | 95% - 99% | Not Specified |

Applications in Drug Discovery

3,3-Difluorocyclobutanamine is a valuable building block for the synthesis of novel pharmaceutical compounds.[1] Its incorporation into molecules can enhance their metabolic stability, binding affinity, and other pharmacokinetic properties. It is particularly utilized in the development of:

-

Kinase inhibitors : Molecules that block the action of kinases, a class of enzymes involved in cell signaling and growth.[2][7][]

-

Antiviral agents : Used in the preparation of piperazinyl antiviral agents.[2][7][]

-

Neurological disorder treatments : Serves as a key intermediate in the synthesis of drugs targeting neurological disorders.[1]

The following diagram illustrates the workflow of utilizing 3,3-Difluorocyclobutanamine in a typical drug discovery process.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3,3-difluorocyclobutanamine Hydrochloride CAS 637031-93-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. biocompare.com [biocompare.com]

- 4. 3,3-Difluorocyclobutamine hydrochloride | C4H8ClF2N | CID 22500957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,3-Difluorocyclobutan-1-amine | 791061-00-2 [sigmaaldrich.com]

- 6. 3,3-Difluorocyclobutan-1-amine | 791061-00-2 [sigmaaldrich.com]

- 7. 3,3-DIFLUOROCYCLOBUTANAMINE HYDROCHLORIDE | 637031-93-7 [chemicalbook.com]

Safety and Handling of 3,3-Difluorocyclobutanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 3,3-Difluorocyclobutanamine hydrochloride (CAS RN: 637031-93-7). The information is compiled to ensure safe laboratory practices and to provide essential data for its application in research and drug development. This compound is recognized as a valuable building block in the synthesis of novel therapeutic agents, particularly kinase inhibitors and piperazinyl antiviral agents.[1][2]

Physicochemical Properties

3,3-Difluorocyclobutanamine hydrochloride is a white to off-white or light yellow solid.[1][3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈ClF₂N | [1][4] |

| Molecular Weight | 143.56 g/mol | [3][4] |

| Melting Point | 296 °C | [1][3][5] |

| Boiling Point | 83.394 °C at 760 mmHg | [1][5] |

| Density | 1.175 g/cm³ | [1][5] |

| Appearance | White to off-white solid; White to light yellow powder to crystal | [1][3] |

| Solubility | Slightly soluble in Methanol and Water | [6] |

| Flash Point | -11.021 °C | [5] |

| Refractive Index | 1.405 | [1][5] |

Hazard Identification and GHS Classification

3,3-Difluorocyclobutanamine hydrochloride is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and it is harmful if swallowed.[4][7][8][9]

GHS Hazard Statements:

Signal Word: Warning[7]

Hazard Pictogram:

-

GHS07 (Exclamation Mark)[8]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are critical to minimize exposure and ensure a safe working environment. A risk assessment should be conducted before handling this compound.

Engineering Controls

-

Fume Hood: Always handle 3,3-Difluorocyclobutanamine hydrochloride within a certified chemical fume hood to minimize inhalation exposure.[10]

-

Ventilation: Ensure adequate general laboratory ventilation. Local exhaust ventilation may be necessary for certain procedures.[7]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential.[10]

| PPE Category | Item | Specification/Standard | Rationale |

| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended for larger quantities or when there is a splash risk. | ANSI Z87.1 | To prevent eye contact and serious eye irritation.[10] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[7][8] | |

| Skin and Body Protection | Laboratory coat. Additional protective clothing may be necessary based on the scale of work. | To protect skin from exposure.[8] | |

| Respiratory Protection | Not typically required when handled in a fume hood. If dust is generated outside of a fume hood, a NIOSH-approved respirator for dusts should be used. | To prevent respiratory tract irritation from dust inhalation.[8][9] |

Hygiene Measures

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[8]

-

Remove contaminated clothing and wash it before reuse.[7][8]

Experimental Protocols: General Handling Procedures

Weighing and Transferring

-

Work Area Preparation: Designate a specific area within a chemical fume hood for handling the compound. Cover the work surface with disposable bench paper.[10]

-

Gather Materials: Assemble all necessary equipment, such as a spatula, weigh paper or boat, and a secondary container, before opening the chemical container.[10]

-

Transfer: Use a spatula to carefully transfer the desired amount of the powder to the weigh boat. Avoid pouring directly from the bottle to minimize dust generation.[10]

Dissolving the Compound

-

Solvent Addition: In a fume hood, place the receiving flask containing a stir bar on a stir plate.

-

Transfer: Carefully add the weighed 3,3-Difluorocyclobutanamine hydrochloride to the solvent.

-

Mixing: Begin stirring to facilitate dissolution. If necessary, cap the flask and use sonication or gentle heating, ensuring adequate ventilation.[10]

Storage and Stability

-

Storage Conditions: Store in a cool, dry, well-ventilated place.[10] Keep the container tightly closed and protected from moisture.[7][10] Storage at 2-8 °C is also recommended.[3] Some sources suggest keeping it in a dark place, sealed in a dry environment at room temperature.[6]

-

Stability: The compound is stable under normal storage conditions.[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[10]

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, get medical advice/attention.[7][11]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Wash the skin with plenty of water and soap. If skin irritation occurs, get medical advice/attention.[7][8][11]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7][8][11]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[8][11]

Spill and Waste Disposal

-

Spill Response: Evacuate personnel from the spill area. Wear appropriate PPE. Prevent further leakage if it is safe to do so. Avoid dust formation. Sweep up the spilled solid and place it in a suitable, closed container for disposal.[9]

-

Waste Disposal: Dispose of unused material and containers as hazardous waste in accordance with local, state, and federal regulations. Do not pour chemical waste down the sink.[10] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[10]

Logical Relationships and Workflows

The following diagrams illustrate key logical relationships and workflows for the safe handling of 3,3-Difluorocyclobutanamine hydrochloride.

Caption: Safe handling workflow for 3,3-Difluorocyclobutanamine hydrochloride.

Caption: Reactivity and decomposition pathways.

References

- 1. 3,3-difluorocyclobutanamine Hydrochloride CAS 637031-93-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 3,3-DIFLUOROCYCLOBUTANAMINE HYDROCHLORIDE | 637031-93-7 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3,3-Difluorocyclobutamine hydrochloride | C4H8ClF2N | CID 22500957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 3,3-DIFLUOROCYCLOBUTANAMINE HYDROCHLORIDE CAS#: 637031-93-7 [m.chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. angenechemical.com [angenechemical.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

Navigating the Stability of 3,3-Difluorocyclobutanamine: A Technical Guide for Researchers

An In-depth Examination of Storage, Stability, and Degradation Pathways for a Key Pharmaceutical Building Block

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of chemical intermediates is paramount to ensuring the integrity of their work. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3,3-Difluorocyclobutanamine and its hydrochloride salt, crucial building blocks in the synthesis of novel therapeutics. While specific public data on the degradation kinetics of this compound is limited, this document outlines best practices derived from information on analogous compounds and established stability testing guidelines.

Recommended Storage Conditions

To maintain the purity and integrity of 3,3-Difluorocyclobutanamine and its hydrochloride salt, adherence to appropriate storage conditions is critical. The following recommendations are based on information provided by various chemical suppliers.

| Compound Form | Recommended Storage Conditions |

| 3,3-Difluorocyclobutanamine (Free Base) | Store in a freezer at temperatures under -20°C.[1][2] The container should be tightly sealed and the compound kept in a dry, dark place under an inert atmosphere.[1][2] |

| 3,3-Difluorocyclobutanamine Hydrochloride | Store in a cool, dry, and well-ventilated place.[3] It can be stored at room temperature or refrigerated (2-8°C).[4] The container must be kept tightly closed to protect it from moisture.[3] |

Incompatible Materials

To prevent degradation and ensure safety, 3,3-Difluorocyclobutanamine and its salts should not be stored with strong oxidizing agents or strong bases.[3]

Proposed Framework for Comprehensive Stability Analysis

A thorough understanding of a compound's stability requires a multi-faceted approach encompassing long-term, accelerated, and forced degradation studies. The following sections outline proposed experimental protocols for evaluating the stability of 3,3-Difluorocyclobutanamine, adapted from established guidelines.

Logical Flow for Stability Assessment

The following diagram illustrates a logical workflow for a comprehensive stability assessment of 3,3-Difluorocyclobutanamine.

Figure 1: Proposed workflow for the comprehensive stability assessment of 3,3-Difluorocyclobutanamine.

Experimental Protocols for Stability Testing

The following are detailed, yet proposed, methodologies for conducting key stability experiments.

Long-Term and Accelerated Stability Studies

Objective: To evaluate the stability of 3,3-Difluorocyclobutanamine under recommended and elevated storage conditions to determine its shelf-life.

Methodology:

-

Sample Preparation: Use at least three different batches of 3,3-Difluorocyclobutanamine and its hydrochloride salt. Package the samples in containers that simulate the proposed storage and distribution packaging.

-

Storage Conditions:

-

Long-Term:

-

Free Base: -20°C ± 5°C.

-

Hydrochloride Salt: 25°C ± 2°C / 60% RH ± 5% RH.

-

-

Accelerated:

-

Free Base: 4°C ± 2°C.

-

Hydrochloride Salt: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

-

Testing Frequency:

-

Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Test at 0, 3, and 6 months.

-

-

Analytical Methods: At each time point, analyze the samples for appearance, assay (purity), and degradation products using validated stability-indicating methods such as HPLC-UV, GC-MS, and Karl Fischer titration for water content.

Forced Degradation (Stress Testing)

Objective: To identify potential degradation products and elucidate degradation pathways by subjecting the compound to harsh conditions.

Methodology:

-

Hydrolytic Stability: